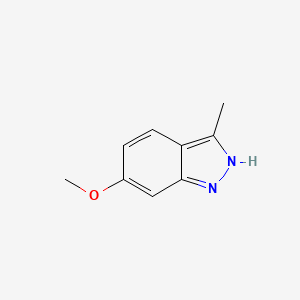![molecular formula C13H9NO3 B1322065 4'-Nitro[1,1'-bifenil]-2-carbaldehído CAS No. 924868-84-8](/img/structure/B1322065.png)
4'-Nitro[1,1'-bifenil]-2-carbaldehído
Descripción general
Descripción
4’-Nitro[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a nitro group (-NO2) attached to one ring and an aldehyde group (-CHO) attached to the other
Aplicaciones Científicas De Investigación
4’-Nitro[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar nitro-biphenyl compounds have been studied for their interactions with various biological targets .
Mode of Action
Nitro-biphenyl compounds generally interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or disrupting cellular processes .
Biochemical Pathways
Nitro-biphenyl compounds can potentially affect various biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde interacts with its targets and performs its action.
Análisis Bioquímico
Biochemical Properties
4’-Nitro[1,1’-biphenyl]-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. This compound interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The nitro group in 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde can undergo reduction to form amino derivatives, which can further participate in conjugation reactions with proteins and other biomolecules. These interactions are essential for understanding the compound’s metabolic fate and its potential effects on cellular functions .
Cellular Effects
4’-Nitro[1,1’-biphenyl]-2-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism includes changes in the levels of reactive oxygen species (ROS) and alterations in mitochondrial function, which can lead to oxidative stress and apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of action of 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an electrophile, reacting with nucleophilic amino acid residues in enzymes and proteins, leading to enzyme inhibition or activation. The nitro group can also participate in redox reactions, generating reactive intermediates that can modify cellular components and influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and reduction reactions over extended periods. Long-term exposure to 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde in in vitro and in vivo studies has shown that it can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in cell cycle regulation .
Dosage Effects in Animal Models
The effects of 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, it can cause significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of dose optimization in experimental studies involving 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde .
Metabolic Pathways
4’-Nitro[1,1’-biphenyl]-2-carbaldehyde is involved in several metabolic pathways, primarily those related to its reduction and conjugation. Enzymes such as cytochrome P450 and reductases play a key role in the metabolism of this compound. The reduction of the nitro group to an amino group is a critical step, followed by conjugation with glutathione or other cellular thiols. These metabolic transformations can influence the compound’s bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. Transporters such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs) can facilitate the movement of this compound across cellular membranes. The distribution of 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde is primarily in the cytoplasm and mitochondria. This localization is influenced by the compound’s ability to interact with mitochondrial membranes and proteins. The presence of targeting signals or post-translational modifications can direct 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde to specific cellular compartments, where it can exert its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 2-iodo-4-nitrobenzene can be coupled with 2-formylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dioxane .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized for large-scale synthesis to ensure high yield and purity. The reaction conditions, such as temperature and reaction time, are carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Electrophilic Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Electrophilic Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Reduction: 4’-Amino[1,1’-biphenyl]-2-carbaldehyde.
Oxidation: 4’-Nitro[1,1’-biphenyl]-2-carboxylic acid.
Electrophilic Substitution: Various substituted biphenyl derivatives.
Comparación Con Compuestos Similares
4’-Nitro[1,1’-biphenyl]-2-amine: Similar structure but with an amino group instead of an aldehyde group.
4’-Chloro[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with a chloro group instead of a nitro group.
4’-Nitro[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both nitro and aldehyde groups, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTVTGNXHQJVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621414 | |
| Record name | 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-84-8 | |
| Record name | 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)



